

In-Depth Technical Guide to 3-Nitro-4-pyrrolidin-1-ylbenzoic Acid

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Compound of Interest

Compound Name: 3-Nitro-4-pyrrolidin-1-ylbenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **3-Nitro-4-pyrrolidin-1-ylbenzoic acid**, a compound of interest in medicinal chemistry. This document compiles available data on its physicochemical characteristics and outlines a general synthetic approach based on related methodologies.

Core Physical Properties

Quantitative data for **3-Nitro-4-pyrrolidin-1-ylbenzoic acid** is summarized in the table below. It is important to note that while a melting point has been experimentally determined, the boiling point and density are calculated values and should be considered as estimates.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₄	
Molecular Weight	236.22 g/mol	
Melting Point	251 °C (with decomposition)	[1]
Boiling Point	442.8 °C at 760 mmHg (calculated)	[1]
Density	1.403 g/cm ³ (calculated)	[1]
CAS Number	40832-81-3	

Currently, specific experimental data on the solubility of **3-Nitro-4-pyrrolidin-1-ylbenzoic acid** in various solvents is not available in the reviewed literature.

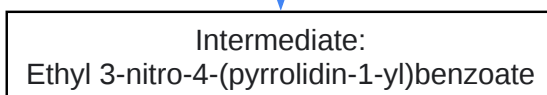
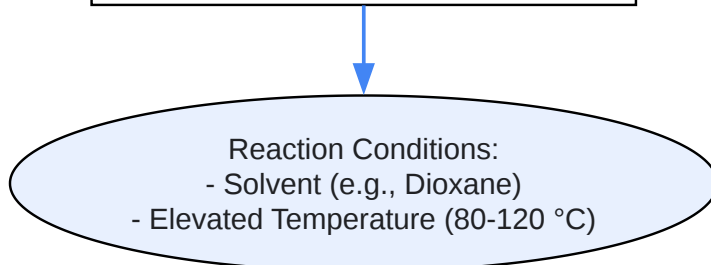
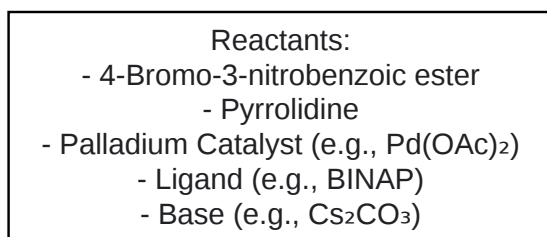
Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of **3-Nitro-4-pyrrolidin-1-ylbenzoic acid** is not explicitly available in peer-reviewed journals. However, patent literature describes a general synthetic methodology for this class of compounds, suggesting a plausible route via a palladium-catalyzed coupling reaction followed by hydrolysis.

General Synthetic Approach: Palladium-Catalyzed Amination and Hydrolysis

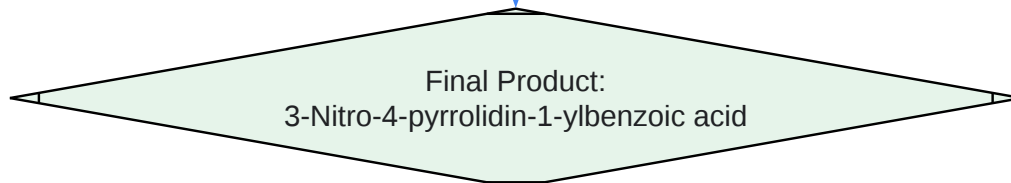
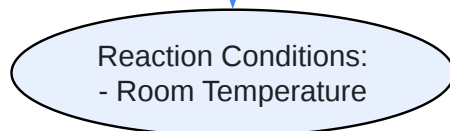
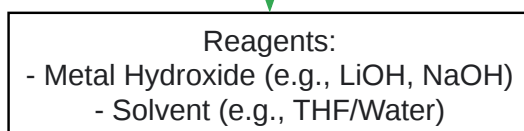
The synthesis of **3-Nitro-4-pyrrolidin-1-ylbenzoic acid** can be envisioned through a two-step process, as outlined in the workflow below. This approach is based on established methods for the synthesis of similar N-aryl amines.

Step 1: Palladium-Catalyzed Amination



Proceed to Hydrolysis

Step 2: Ester Hydrolysis

[Click to download full resolution via product page](#)A potential synthetic workflow for **3-Nitro-4-pyrrolidin-1-ylbenzoic acid**.

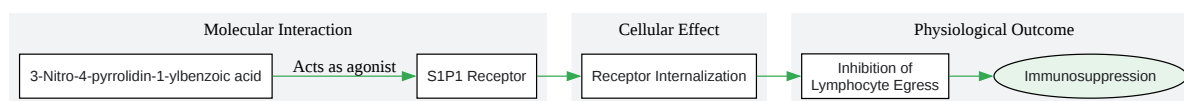
Experimental Protocol (General Description):

- **Palladium-Catalyzed Amination:** A mixture of a 4-bromo-3-nitrobenzoic ester, pyrrolidine, a palladium catalyst (such as palladium(II) acetate), a suitable ligand (like BINAP), and a base (for example, cesium carbonate) is heated in an appropriate solvent (such as dioxane) at a temperature ranging from 80 to 120 °C for several hours. The progress of the reaction would be monitored by a suitable technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up to isolate the intermediate ester.
- **Ester Hydrolysis:** The isolated intermediate, ethyl 3-nitro-4-(pyrrolidin-1-yl)benzoate, is then subjected to hydrolysis. This is typically achieved by treating the ester with a metal hydroxide, such as lithium hydroxide or sodium hydroxide, in a solvent mixture like tetrahydrofuran (THF) and water. The reaction is usually carried out at room temperature until the starting material is consumed. Acidification of the reaction mixture would then precipitate the final product, **3-Nitro-4-pyrrolidin-1-ylbenzoic acid**, which can be collected by filtration and purified, for instance, by recrystallization.

Biological Context and Signaling Pathways

While detailed experimental studies on the biological activity of **3-Nitro-4-pyrrolidin-1-ylbenzoic acid** are limited, patent literature suggests its potential as an immunosuppressive agent and a modulator of the sphingosine-1-phosphate receptor 1 (S1P1).^[1] The S1P1 signaling pathway plays a crucial role in lymphocyte trafficking and immune responses.

The logical relationship for the proposed mechanism of action is depicted in the diagram below.



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References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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